molecular formula C19H14O3 B1337407 Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)- CAS No. 48193-94-8

Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-

Cat. No.: B1337407
CAS No.: 48193-94-8
M. Wt: 290.3 g/mol
InChI Key: YRLSATFFDLKHJM-UHFFFAOYSA-N
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Description

Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-, is a substituted benzoic acid derivative featuring a biphenyl ether moiety at the para position of the aromatic ring. The compound’s structure combines the carboxylic acid functionality of benzoic acid with the extended aromatic system of biphenyl, linked via an ether oxygen.

Properties

IUPAC Name

4-(4-phenylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O3/c20-19(21)16-8-12-18(13-9-16)22-17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-13H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLSATFFDLKHJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444145
Record name Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48193-94-8
Record name Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-([1,1’-biphenyl]-4-yloxy)- typically involves the reaction of 4-hydroxybenzoic acid with 4-bromobiphenyl in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzoic acid+4-BromobiphenylK2CO3,DMFBenzoic acid, 4-([1,1’-biphenyl]-4-yloxy)-\text{4-Hydroxybenzoic acid} + \text{4-Bromobiphenyl} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-} 4-Hydroxybenzoic acid+4-BromobiphenylK2​CO3​,DMF​Benzoic acid, 4-([1,1’-biphenyl]-4-yloxy)-

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid group undergoes standard derivatization:

  • Amidation : Reacted with amines (e.g., benzylamine) in the presence of HOBt (hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) to form amides .
  • Salt formation : Neutralization with NaOH or KOH produces water-soluble carboxylate salts .

Electrophilic Aromatic Substitution

The biphenyl ether moiety participates in nitration and halogenation :

  • Nitration : Treatment with fuming HNO₃ in acetic acid introduces nitro groups at the para position relative to the ether oxygen .
  • Bromination : Electrophilic bromine (Br₂/FeBr₃) selectively substitutes hydrogen atoms on the biphenyl ring, yielding mono- or di-brominated derivatives .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the biphenyl system to cyclohexane derivatives under mild conditions (25–60°C, 1–3 atm) .

Cross-Coupling Reactions

The biphenyl segment enables Suzuki-Miyaura coupling with aryl boronic acids, facilitated by Pd(PPh₃)₄ or Ni catalysts. For example:Benzoic acid 4 1 1 biphenyl 4 yloxy +Ar B OH 2THF 80 CPd PPh3 4Extended biphenyl analogs\text{Benzoic acid 4 1 1 biphenyl 4 yloxy }+\text{Ar B OH }_2\xrightarrow[\text{THF 80 C}]{\text{Pd PPh}_3\text{ }_4}\text{Extended biphenyl analogs}This method is critical for synthesizing complex architectures in materials science .

Data Table: Key Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsYield (%)Key ProductReference
Esterification4-Bromobiphenyl, K₂CO₃, DMF, 120°C78Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-
NitrationHNO₃ (fuming), AcOH, 15–20°C924-Nitro derivative
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₃PO₄, THF, 80°C67Biphenyl-extended analog
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOAc, 25°C85Cyclohexane carboxylate

Thermodynamic and Kinetic Data

  • Enthalpy of formation : Experimental Δ₃H° for related biphenyl benzoates ranges from -67.4 ± 0.4 kJ/mol (liquid phase, DMF solvent) .
  • Activation energy : Nitration proceeds with an Eₐ of ~45 kJ/mol due to the electron-donating ether group .

Scientific Research Applications

Benzoic acid, 4-([1,1’-biphenyl]-4-yloxy)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-([1,1’-biphenyl]-4-yloxy)- involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl moiety can interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs of benzoic acid derivatives with biphenyl or aromatic substituents:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities References
Benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)- 4-(Biphenyl-4-yloxy) 306.33 (calculated) Not explicitly reported N/A
2-(4-Methylphenyl)benzoic acid 2-(4-Methylphenyl) 212.24 Synthetic intermediate, no bioactivity
4-[[2-(4-Methylphenoxy)acetyl]amino]benzoic acid 4-[(4-Methylphenoxy)acetylamino] 285.29 Unspecified biological potential
2-([1,1′-Biphenyl]-4-ylcarbonyl)benzoic acid 2-(Biphenyl-4-ylcarbonyl) 318.33 Organic synthesis applications
4-[(3,4-Dimethoxybenzoyl)amino]-3-hydroxybenzoic acid methyl ester 4-(3,4-Dimethoxybenzoylamino)-3-hydroxy 331.32 Isolated from natural sources

Key Observations :

  • Functional Groups : The presence of ether linkages (e.g., biphenyl-4-yloxy in the target compound) or carbonyl groups (e.g., biphenyl-4-ylcarbonyl in ) influences electronic properties, altering acidity and binding affinity in biological systems.
Antimicrobial Activity:
  • Dichlorophenyl Benzoic Acids: Derivatives like 2-(3,5-dichlorophenyl)benzoic acid (dCPB1) and 2,5-dichlorobenzoic acid (dCB3) exhibit suppression of Staphylococcus aureus virulence phenotypes .
  • Schiff Bases: Compounds such as 4-[(2-hydroxybenzylidene)amino]benzoic acid (JP4) show moderate antibacterial activity against Gram-positive bacteria .
Nitric Oxide Receptor Modulation:
Antitubercular Activity:

Physicochemical Properties

  • Solubility and Bioavailability : The biphenyl-4-yloxy group in the target compound likely reduces aqueous solubility compared to simpler benzoic acids (e.g., 2-(4-methylphenyl)benzoic acid ), necessitating prodrug strategies for therapeutic use.
  • Thermodynamic Stability : Derivatives like 2-([1,1′-biphenyl]-4-ylcarbonyl)benzoic acid exhibit high melting points due to extended π-conjugation, which may influence crystallization and formulation.

Biological Activity

Benzoic acid derivatives are a significant class of organic compounds known for their diverse biological activities. One such compound, benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)-, has garnered attention due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

The compound benzoic acid, 4-([1,1'-biphenyl]-4-yloxy)- features a biphenyl moiety linked to a benzoic acid structure through an ether bond. This unique structure contributes to its biochemical interactions and potential as a pharmacological agent.

The biological activity of benzoic acid derivatives is often mediated through specific interactions with biological targets:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of various enzymes involved in metabolic pathways.
  • Receptor Binding : It could interact with specific receptors, influencing signaling pathways that regulate cellular functions.
  • Covalent Modification : The presence of functional groups allows for potential covalent modifications upon activation by light or other stimuli.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of benzoic acid derivatives. For instance:

  • In Vitro Studies : Compounds similar in structure have shown cytotoxic effects against various cancer cell lines. For example, derivatives like 4-(1H-1,2,4-triazol-1-yl)benzoic acid exhibited IC50 values ranging from 15.6 to 23.9 µM against MCF-7 and HCT-116 cell lines .
CompoundCell LineIC50 (µM)Reference
A91MCF-7<5
2MCF-719.7
5HCT-11622.6

Anti-inflammatory Effects

Benzoic acid derivatives have also been investigated for their anti-inflammatory properties:

  • Chymase Inhibition : Some studies suggest that compounds structurally similar to benzoic acid could inhibit chymase, a serine protease involved in inflammatory processes . This inhibition could lead to reduced tissue remodeling and inflammation.

Case Studies

Several studies highlight the biological activity of benzoic acid derivatives:

  • Chymase Inhibitors : Research has shown that certain derivatives can effectively inhibit chymase activity in vivo, demonstrating potential therapeutic applications in allergic reactions and asthma .
  • Antidiabetic Activity : In a model of diabetic retinopathy, compounds related to benzoic acid were shown to reduce retinal vascular leakage, suggesting their role in managing diabetes-related complications .
  • Cytotoxicity Against Cancer Cells : A series of benzoic acid derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines, revealing promising results that warrant further investigation into their mechanisms and efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-([1,1'-biphenyl]-4-yloxy)benzoic acid, and how can purity be optimized?

  • Methodological Answer : A two-step approach is typical: (1) Ullmann coupling or nucleophilic aromatic substitution to introduce the biphenyl-4-yloxy group to 4-hydroxybenzoic acid derivatives, followed by (2) hydrolysis of protective groups (e.g., methyl esters). Purity optimization involves HPLC (≥95% purity) with reverse-phase C18 columns and mobile phases like acetonitrile/water (acidified with 0.1% TFA) to resolve biphenyl byproducts . Recrystallization in ethanol/water mixtures improves crystalline purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use combined spectroscopic and crystallographic techniques:

  • NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and confirm biphenyl connectivity via NOESY/ROESY for spatial proximity .
  • X-ray crystallography : Employ SHELX-TL for structure refinement. Key parameters: space group (e.g., P21/c), R-factor ≤0.05, and hydrogen-bonding networks (e.g., carboxylic acid dimerization) .
  • FT-IR : Validate carboxylic acid (C=O stretch ~1680 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer : Solubility follows biphenyl ether trends: high in DMSO (>50 mg/mL), moderate in THF or dichloromethane (~10–20 mg/mL). For aqueous stability, use buffered solutions (pH 7.4) with ≤5% DMSO cosolvent. Monitor degradation via UV-Vis (λmax ~260 nm) over 48 hours .

Advanced Research Questions

Q. How can computational modeling predict intermolecular interactions in crystalline or solution phases?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates electrostatic potential surfaces to identify H-bonding sites (e.g., carboxylic acid protons). Molecular dynamics (MD) simulations in explicit solvents (e.g., water/ethanol) model aggregation behavior. Compare simulated XRD patterns with experimental data to validate packing motifs .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer : Anomalous splitting may arise from dynamic processes (e.g., hindered biphenyl rotation). Techniques:

  • Variable-temperature NMR : Cool to −40°C to slow rotation and simplify splitting .
  • DFT-NMR coupling : Compare experimental shifts with Boltzmann-weighted conformer predictions .
  • DOSY NMR : Confirm molecular weight consistency if aggregation is suspected .

Q. How to design experiments probing biological activity while minimizing nonspecific binding?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) and screen at 10–100 µM compound concentrations. Include reference cells with bovine serum albumin to assess nonspecific binding .
  • Fluorescence quenching assays : Use tryptophan-rich proteins; a >30% quenching at 50 µM suggests specific interaction. Correct for inner-filter effects using control titrations .

Data Analysis & Contradiction Management

Q. How to address discrepancies in solubility data across literature reports?

  • Methodological Answer : Standardize protocols:

  • Shake-flask method : Saturate solvent (24 h stirring), filter (0.22 µm nylon), quantify via HPLC .
  • Thermodynamic analysis : Plot ln(solubility) vs. 1/T to differentiate entropy-driven (nonpolar solvents) vs. enthalpy-driven (polar) dissolution .

Q. What statistical approaches validate reproducibility in synthetic yields?

  • Methodological Answer : Use a nested ANOVA design (3 batches × 3 replicates each). Accept RSD ≤10% for stepwise yields. For low-yield steps (<30%), apply Design of Experiments (DoE) to optimize catalysts (e.g., Pd(OAc)₂ vs. CuI in Ullmann coupling) .

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